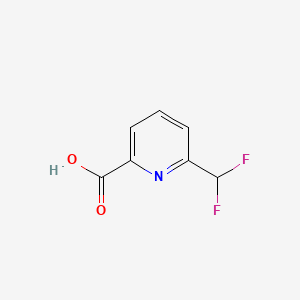

6-(Difluoromethyl)pyridine-2-carboxylic acid

Descripción

6-(Difluoromethyl)pyridine-2-carboxylic acid (CAS: 1256824-41-5) is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF$_2$H) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by fluorine substituents, which modulate acidity, lipophilicity, and metabolic stability .

Propiedades

IUPAC Name |

6-(difluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-5(10-4)7(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOXJYFTHXMTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256824-41-5 | |

| Record name | 6-(difluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-chloromethylpyridine-2-carboxylic acid with a difluoromethylating agent under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)pyridine-2-carboxylic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine-2-carboxylic acid oxides, while reduction can produce difluoromethylpyridine-2-methanol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-(Difluoromethyl)pyridine-2-carboxylic acid has garnered attention as an important building block in the synthesis of pharmaceuticals. The incorporation of difluoromethyl groups into drug candidates often enhances their biological activity and metabolic stability.

Anticancer Activity

Research indicates that compounds containing pyridine derivatives exhibit potential anticancer properties. For instance, difluoromethylated pyridines have been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies demonstrate that it can modulate the expression of inflammatory cytokines such as IL-1, IL-6, and TNF-α, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune diseases .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of difluoromethylated pyridine derivatives. These compounds have been tested against a range of pathogens, showing effectiveness due to their ability to disrupt bacterial cell membranes .

Agricultural Chemistry Applications

In agrochemicals, this compound serves as a critical intermediate in the synthesis of herbicides and fungicides. The introduction of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.

Herbicide Development

Fluorinated compounds often exhibit improved lipophilicity and bioavailability, which are desirable traits in herbicides. Research has shown that difluoromethylated pyridines can effectively target specific weed species while minimizing harm to crops .

Fungicide Efficacy

The compound's role in developing fungicides is also notable. Its structural features contribute to increased potency against fungal pathogens, which is vital for crop protection strategies .

Synthetic Methodologies

The synthesis of this compound involves various methodologies that highlight its versatility as a synthetic intermediate.

Difluoromethylation Techniques

Recent advancements in difluoromethylation techniques have enabled more efficient incorporation of the difluoromethyl group into aromatic systems. These methods include transition metal-catalyzed reactions that facilitate the formation of C–CF₂H bonds under mild conditions .

Multi-step Synthesis

The compound is often synthesized through multi-step processes starting from readily available pyridine derivatives. Such synthetic routes not only enhance yield but also allow for the introduction of additional functional groups that can further modify biological activity .

Case Study: Anticancer Drug Development

A recent study focused on the synthesis of a series of difluoromethylated pyridines aimed at developing new anticancer agents. The study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

Case Study: Agricultural Application

Another case study investigated the use of difluoromethylated pyridines as herbicides in agricultural settings. Field trials demonstrated that these compounds effectively controlled specific weed populations with minimal impact on non-target species, showcasing their potential for sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity and function .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of 6-(difluoromethyl)pyridine-2-carboxylic acid with its analogs:

Notes:

- Acidity : The trifluoromethyl group (-CF$3$) is a stronger electron-withdrawing group (EWG) than -CF$2$H, leading to higher acidity (lower pKa) in the trifluoromethyl analog. The difluoromethyl group offers intermediate acidity, advantageous for balancing solubility and membrane permeability in drug design .

- Lipophilicity : Fluorinated groups increase logP values. The trifluoromethyl analog (logP ~1.8 estimated) is more lipophilic than the difluoromethyl variant (logP ~1.3), impacting bioavailability .

Spectroscopic Data

For example:

Actividad Biológica

Overview

6-(Difluoromethyl)pyridine-2-carboxylic acid is a synthetic compound characterized by its unique difluoromethyl group, which significantly influences its chemical and biological properties. With the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol, this compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.

The synthesis of this compound typically involves the reaction of 6-chloromethylpyridine-2-carboxylic acid with difluoromethylating agents under controlled conditions. This process can be optimized using continuous flow reactors to enhance yield and purity, employing advanced purification techniques such as chromatography and crystallization.

Synthetic Routes

- Starting Material : 6-chloromethylpyridine-2-carboxylic acid

- Reagents : Difluoromethylating agents (e.g., difluoromethyl sulfonium salts)

- Conditions : Varying temperatures and solvents to optimize yield

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 12.5 |

These findings indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

| U-937 (leukemia) | 8.5 | Inhibition of proliferation |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be a valuable lead in cancer drug discovery .

The biological activity of this compound is attributed to its interaction with specific cellular targets. The difluoromethyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability, allowing for more effective interaction with biological targets . This property is crucial for the compound's bioavailability and overall efficacy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | Trifluoromethyl | Higher cytotoxicity against cancer cells |

| 6-Methoxy-3-pyridinecarboxaldehyde | Methoxy | Moderate antibacterial activity |

| 6-Nitropyridine-2-carboxylic acid | Nitro | Stronger antibacterial but less lipophilic |

This table illustrates that while other compounds may exhibit similar activities, the difluoromethyl substitution provides distinct advantages in terms of lipophilicity and potential therapeutic applications.

Case Studies

In a recent study examining the effects of various pyridine derivatives on cancer cell lines, it was found that compounds with a difluoromethyl group consistently outperformed their trifluoromethyl counterparts in terms of inducing apoptosis in MCF-7 cells. The IC50 values were notably lower for the difluoromethyl-substituted compounds, indicating higher potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Difluoromethyl)pyridine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as condensation of halogenated pyridine precursors with difluoromethylating agents. For example, highlights the use of palladium/copper catalysts in dimethylformamide (DMF) or toluene for cyclization and functionalization. Optimization includes temperature control (e.g., 80–120°C), catalyst loading (0.5–5 mol%), and solvent selection to maximize yield (70–90%) while minimizing side reactions like decarboxylation . Enzymatic approaches, such as those described for related pyridinecarboxylic acids, may also be adapted using immobilized lipases or esterases under mild aqueous conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are critical for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Spectrophotometric titrations (e.g., UV-Vis, circular dichroism) combined with non-linear regression analysis (e.g., SPECFIT®) can quantify binding constants for metal complexes or host-guest interactions .

Q. How are intermediates like 6-(Difluoromethyl)-4-hydroxypyridine-2-carboxylic acid isolated during synthesis?

- Methodological Answer : Intermediates are isolated using flash chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC. Acidic workup (pH 2–3) followed by extraction with dichloromethane or ethyl acetate is common. suggests that hydroxylated intermediates may require protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) to prevent unwanted side reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions?

- Methodological Answer : The difluoromethyl group exhibits strong electron-withdrawing effects via inductive withdrawal (-I), reducing the basicity of adjacent nitrogen atoms (pKa shifts by ~1–2 units) and altering charge distribution. This enhances metabolic stability and bioavailability. Computational studies (DFT, molecular docking) combined with crystallographic data (e.g., Cambridge Structural Database) reveal that C–F bonds participate in halogen bonding with protein residues, improving target affinity .

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with phase annealing (SHELX-90) is critical for resolving large or flexible structures. emphasizes using negative quartet relations and simulated annealing to improve phase solutions for low-symmetry crystals. Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for fluorine atoms, which have low electron density .

Q. How are binding constants and stoichiometry determined for metal complexes of this compound?

- Methodological Answer : Luminescence titrations with Eu(III) or other lanthanides in acetonitrile (0.05 M (C₂H₅)₄NCl) are used. Data fitting via SPECFIT® identifies 1:1, 1:2, or 1:3 (M:L) species. Job’s plot analysis validates stoichiometry, while thermodynamic parameters (ΔH, ΔS) are derived from van’t Hoff plots .

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) enforce stereocontrol. demonstrates resolving diastereomers via recrystallization (hexane/ethyl acetate) or chiral HPLC (Chiralpak IA column). Enantiomeric excess (ee) is quantified using CD spectroscopy or chiral shift reagents in ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.